![molecular formula C22H31NO3 B1259636 (5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1259636.png)
(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bullatine G involves multiple steps, starting from naturally occurring precursors found in Aconitum species. The reaction conditions typically involve the use of methanol (MeOH) and various acids to form different salts of the compound, such as hydrochloride, hydrobromide, and perchlorate .
Industrial Production Methods
Industrial production of Bullatine G is generally based on the extraction from Aconitum plants. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Bullatine G undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert Bullatine G into its oxidized forms.
Reduction: Reduction reactions are used to convert Bullatine G into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in Bullatine G with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Bullatine G, which have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Bullatine G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of diterpenoid alkaloids.
Biology: Investigated for its effects on various biological systems, including its psychotropic and antiarrhythmic activities.
Medicine: Explored for its potential therapeutic applications in treating arrhythmias and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
The mechanism of action of Bullatine G involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of ion channels and receptors in the nervous system, leading to its pronounced psychotropic and antiarrhythmic activities . The compound’s molecular targets include GABA receptors and other ion channels involved in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Bullatine G is unique among diterpenoid alkaloids due to its specific pharmacological properties. Similar compounds include:
Aconitine: Another diterpenoid alkaloid with potent neurotoxic and cardiotoxic effects.
Mesaconitine: Known for its analgesic and anti-inflammatory properties.
Hypaconitine: Exhibits similar toxicological profiles but with different potency levels.
Bullatine G stands out due to its high antiarrhythmic activity and pronounced psychotropic effects, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H31NO3 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15?,16?,17-,18-,19+,20-,21-,22?/m0/s1 |
InChI-Schlüssel |
CBOSLVQFGANWTL-BZWMWSCFSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]1[C@@H](CC23)[C@]56C4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C |
Kanonische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
Piktogramme |
Acute Toxic |
Synonyme |
songorine songorine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





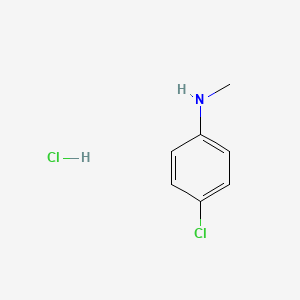
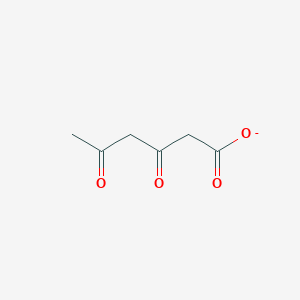
![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)
![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)
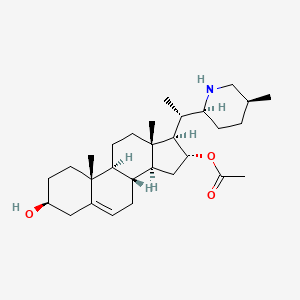


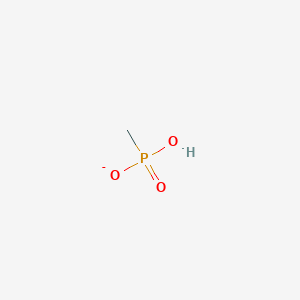

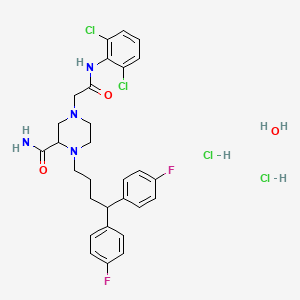
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
